molecular formula C14H16N2O2 B12887034 Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- CAS No. 91481-03-7

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-

Cat. No.: B12887034
CAS No.: 91481-03-7
M. Wt: 244.29 g/mol
InChI Key: AVGIPTWEOCXHOK-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is an organic compound with a complex structure that includes an ethanone group, an amino group, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and amino groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

CAS No.

91481-03-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-amino-5-(2-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-6-4-5-7-11(10)18-3/h4-7,16H,15H2,1-3H3

InChI Key

AVGIPTWEOCXHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2OC)N)C(=O)C

Origin of Product

United States

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